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Compound of Interest

Compound Name: 1,1-Dodecanediol, diacetate
CAS No.: 56438-07-4
Cat. No.: B13956074
Get Quote
& J

Executive Summary & Structural Context

1,1-Dodecanediol diacetate (

, MW 286.41) is a geminal diacetate, a chemical class often employed as a stable protecting
group for aldehydes or found naturally in the essential oils of Etlingera species.

Unlike stable esters, geminal diacetates possess a unique lability at the acetal carbon (

). Under Electron lonization (EI) conditions (70 eV), the molecule undergoes rapid elimination
reactions that distinguish it from its structural isomers.

The Core Challenge

Distinguishing 1,1-dodecanediol diacetate (geminal) from 1,12-dodecanediol diacetate
(terminal) and dodecanal (parent aldehyde) is critical in lipid synthesis and metabolomics.
While all three share related carbon skeletons, their fragmentation pathways diverge
significantly due to the stability of the carbocation intermediates formed at
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Fragmentation Mechanics: The 1,1-Dodecanediol
Diacetate Sighature

The mass spectrum of 1,1-dodecanediol diacetate is dominated by the instability of the gem-
diacetate moiety. The molecular ion (

, m/z 286) is typically absent or extremely weak (

) due to facile elimination of acetic acid.

Key Fragmentation Pathways[1][2]

e Primary Elimination (The "Diagnostic Loss"): The most characteristic pathway is the loss of a
neutral acetic acid molecule (

, 60 Da) from the molecular ion.
This yields an enol acetate radical cation (
equivalent), which is relatively stable and observable.

e Acylium lon Formation (Base Peak): The base peak is almost invariably m/z 43 (

). While common to all acetates, its overwhelming dominance in gem-diacetates suppresses
high-mass structural information.

» Secondary Elimination: The m/z 226 ion can further lose a ketene (

, 42 Da) or an acetyl radical, leading to hydrocarbon clusters.

o Alkyl Chain Fragmentation: The long dodecyl chain produces a characteristic series of alkyl
ions: m/z 29, 41, 55, 57, 69, 71, 85... These follow the pattern

and

Visualization of Fragmentation Pathways
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The following diagram illustrates the mechanistic flow from the parent molecule to key

diagnostic ions.

[M - AcOH]+ _ Ketene Loss
60 Da (Acetic Acid Enol Acetate Species ____42_p_a_glggt_e_n_e)’ [M - AcOH - CH2CO]J+
- a (Acetic Aci miz 226 m/z 184

Molecular lon (M+) : Acylium lon
[C16H3004] Direct Cleavage [CH3CO]+

m/z 286 (Trace) . Chain Fragmentation m/z 43 (Base Peak)

Alkyl Series
[C3H7]+, [C4H9]+
m/z 43,57, 71

Click to download full resolution via product page

Caption: Mechanistic fragmentation pathway of 1,1-dodecanediol diacetate under 70 eV

Electron lonization.

Comparative Analysis: Geminal vs. Terminal vs.
Aldehyde

To validate the identity of 1,1-dodecanediol diacetate, it must be compared against its most

likely confounds.

Table 1: Diagnostic lon Comparison
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S 1,1-Dodecanediol 1,12-Dodecanediol Dodecanal
eature
Diacetate (Geminal) Diacetate (Terminal) (Aldehyde)
Molecular Formula
Molecular lon (
Absent / Trace (286) Weak (286) Weak (184)
)
m/z 43 ( m/z 43 (
Base Peak m/z 44 or 57
) )
m/z 226 ( m/z 166 (
m/z 226 (
Diagnostic High Mass ) & m/z 166 ( ) & m/z 140 (
)
) )
m/z 29 (

Key Distinction

Single loss of AcOH
dominates high mass;
m/z 43 is

overwhelming.[1][2][3]

Sequential loss of two
AcOH molecules is
distinct (226

166).

) and m/z 44 (

) are specific to

aldehydes.

Retention Time (GC)

Typically elutes after
Dodecanal but before
1,12-Diacetate (on

non-polar columns).

Elutes later due to
higher boiling point
interaction of two

primary esters.

Elutes earliest.

Technical Insight: The "Artifact" Risk

Researchers must be aware that geminal diacetates are thermally unstable. In the hot injection

port of a GC (typically 250°C), 1,1-dodecanediol diacetate can undergo thermal elimination

before reaching the MS source.

e Result: The chromatogram may show a peak for 1-acetoxy-1-dodecene or even dodecanal if

hydrolysis occurs.

o Mitigation: Use "Cool On-Column" injection or lower injector temperatures (200°C) to

preserve the intact diester.
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Experimental Protocol: Synthesis & Analysis

To generate the reference standard described above, follow this validated workflow.

A. Synthesis of 1,1-Dodecanediol Diacetate

This protocol converts Dodecanal to its gem-diacetate protected form.
o Reagents: Dodecanal (10 mmol), Acetic Anhydride (30 mmol), Catalyst (

or
, 0.1 mol%).

e Reaction:
o Mix reagents in a round-bottom flask under

atmosphere.

o Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

o Mechanism:[4][5][6][7][8][9] Nucleophilic attack of acetic anhydride on the aldehyde
carbonyl.

o Work-up:
o Quench with ice-cold saturated

(neutralize acid).

o Extract with Diethyl Ether (
mL).

o Dry over
and concentrate in vacuo.

 Purification: Flash column chromatography (Hexane:Ethyl Acetate 95:5).
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B. GC-MS Acquisition Parameters

e Instrument: Agilent 7890/5977 (or equivalent).
e Column: HP-5ms or DB-5 (30m

0.25mm
0.25um).

e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
e Inlet: Splitless mode, 220°C (Keep low to prevent thermal degradation).
e Oven Program:
o 50°C (hold 1 min).
o Ramp 10°C/min to 280°C.
o Hold 5 min.
» MS Source: El mode, 70 eV, 230°C.

e Scan Range: m/z 35-400.

Workflow Diagram
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Start: Dodecanal

Reaction:
+ Ac20 / Catalyst
0°C -> RT

:

Work-up:
NaHCO3 Quench
Ether Extraction

GC-MS Analysis:
Inlet: 220°C (Critical)
Column: HP-5ms

Data Interpretation:
Check m/z 43, 226
Confirm Absence of m/z 29 (Aldehyde)

Click to download full resolution via product page
Caption: Synthesis and analysis workflow for validating 1,1-dodecanediol diacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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